molecular formula C13H11N3S2 B287837 3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Cat. No. B287837
M. Wt: 273.4 g/mol
InChI Key: OEYRGBGUWXHCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine, commonly known as BTP, is a heterocyclic compound that has shown potential in scientific research applications. BTP is a member of the thiazolo[3,2-a]pyrimidine family of compounds, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal properties. In

Mechanism of Action

The mechanism of action of BTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. BTP has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival.
Biochemical and Physiological Effects
In addition to its antitumor and antiviral properties, BTP has been found to exhibit anti-inflammatory and antioxidant effects. BTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using BTP in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of BTP is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

For research include the development of BTP derivatives with improved solubility and bioavailability, investigation of its immunomodulatory effects, and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of BTP involves the condensation of 2-aminobenzothiazole with 2-cyano-3-methylthioacrylic acid followed by cyclization with triethylamine. The resulting product is a yellow crystalline solid with a melting point of 214-216°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

BTP has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that BTP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTP has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

Product Name

3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C13H11N3S2/c1-2-5-11-9(4-1)15-12(18-11)10-8-17-13-14-6-3-7-16(10)13/h1-2,4-5,8H,3,6-7H2

InChI Key

OEYRGBGUWXHCGM-UHFFFAOYSA-N

SMILES

C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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